3-(p-Tolyl)quinolin-4-yl hydrogen carbonate
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Overview
Description
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate is a chemical compound with the molecular formula C17H15NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate typically involves the reaction of quinoline derivatives with p-tolyl groups under specific conditions. One common method involves the use of anthranilic acid derivatives, which undergo a series of reactions to form the desired compound . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where the hydrogen carbonate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2,4-dione: Exhibits unique tautomeric forms and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the p-tolyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)14-10-18-15-5-3-2-4-13(15)16(14)21-17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
GKXOTRCGBMKXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)OC(=O)O |
Origin of Product |
United States |
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